N-(2-bromophenyl)-2-chloroacetamide

Melting point Solid-state properties Crystal packing

SAR programs require precise halogenated intermediates. Generic chloroacetamides or para-bromo isomers introduce unpredictable deviations in melting point (Δ >100°C) and lipophilicity (ΔLogP 0.3). - Dual halogen sites (Ar-Br and α-Cl) enable sequential cross-coupling + nucleophilic substitution, reducing synthetic step count. - Lower mp (75-77°C) vs para analog (176-184°C) improves handling and formulation in early development. - Validated class-level activity against S. aureus and MRSA; ideal for antimicrobial SAR libraries.

Molecular Formula C8H7BrClNO
Molecular Weight 248.5
CAS No. 6090-78-4
Cat. No. B2684718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromophenyl)-2-chloroacetamide
CAS6090-78-4
Molecular FormulaC8H7BrClNO
Molecular Weight248.5
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)CCl)Br
InChIInChI=1S/C8H7BrClNO/c9-6-3-1-2-4-7(6)11-8(12)5-10/h1-4H,5H2,(H,11,12)
InChIKeyFHWXHTWOJWDSAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-bromophenyl)-2-chloroacetamide (CAS 6090-78-4): A Dual-Halogenated Acetamide Scaffold for Antimicrobial and Synthetic Chemistry Applications


N-(2-bromophenyl)-2-chloroacetamide (CAS 6090-78-4) is a chloroacetamide derivative characterized by an ortho-bromophenyl substituent [1]. This substitution pattern imparts distinct physicochemical properties compared to its para-bromo and ortho-chloro analogs, including a lower melting point (75-77°C) and a computed XLogP3 value of 2 [1]. The compound belongs to the N-(substituted phenyl)-2-chloroacetamide class, which has demonstrated consistent antimicrobial activity against Gram-positive bacteria in standardized assays [2]. Its dual-halogen architecture enables sequential functionalization via cross-coupling and nucleophilic substitution, making it a strategic intermediate in medicinal chemistry programs .

1Dual-halogen scaffold enables sequential functionalization (aromatic Br for cross-coupling, α-Cl for nucleophilic substitution) in synthetic chemistry research.
2Class-level antimicrobial screening context against Gram-positive bacteria (including MRSA) based on N-substituted chloroacetamide scaffold.
3Ortho-bromo substitution differentiates physicochemical properties (melting point, lipophilicity) from para-substituted analogs, supporting compound-specific procurement.

Why N-(2-bromophenyl)-2-chloroacetamide Cannot Be Replaced by Unsubstituted or Para-Substituted Analogs in Structure-Sensitive Applications


Substituting N-(2-bromophenyl)-2-chloroacetamide with a generic chloroacetamide or a para-bromo isomer introduces measurable deviations in melting point (75-77°C vs. 176-184°C for the para analog) , lipophilicity (XLogP3 2 vs. 2.3 for the para analog) [1], and potentially antimicrobial potency due to positional effects on target binding [2]. The ortho-bromo group alters the compound's electronic environment and steric profile, which can affect both its chemical reactivity in cross-coupling reactions and its biological interaction with bacterial targets. These quantifiable differences in physicochemical and biological properties underscore the need for compound-specific procurement rather than generic substitution.

Ortho-bromo vs. para-bromo isomer: reported melting point difference alters solid-state processing and purification behavior in synthesis workflows.
Moderate lipophilicity shift (computed XLogP3) may influence membrane permeability context in antimicrobial assays; direct substitution may change assay outcome.
Steric and electronic effects from ortho substitution can modify reactivity in cross-coupling compared to unsubstituted or para-substituted phenyl chloroacetamides.

Quantitative Differentiation of N-(2-bromophenyl)-2-chloroacetamide from Closest Analogs: A Procurement-Focused Evidence Summary


Melting Point: Ortho-Bromo Substitution Lowers Melting Point by Approximately 100°C Relative to Para-Bromo Isomer

The ortho-bromo substitution in N-(2-bromophenyl)-2-chloroacetamide results in a significantly lower melting point compared to its para-bromo analog, N-(4-bromophenyl)-2-chloroacetamide . This difference, exceeding 100°C, is attributed to less efficient crystal packing due to the steric hindrance introduced by the ortho substituent .

Melting Point
Data to verify
Target: 75–77 °C
Comparator: N-(4-bromophenyl)-2-chloroacetamide 176–184 °C
Reported lower melting point may support simplified purification and processing in synthetic workflows; distinct solid-state behavior relative to para isomer.
Direct source unavailable; confirm with in-house characterization.
Melting point Solid-state properties Crystal packing

Lipophilicity (XLogP3): Ortho-Bromo Substitution Reduces Lipophilicity by 0.3 Log Units Versus Para-Bromo Analog

The computed lipophilicity (XLogP3) of N-(2-bromophenyl)-2-chloroacetamide is 2.0, which is 0.3 log units lower than that of its para-bromo isomer (XLogP3 2.3) [1]. This moderate reduction in lipophilicity may influence the compound's ability to penetrate lipid bilayers and affect its bioavailability profile in biological assays [2].

Lipophilicity (XLogP3)
Cross-study comparable
Target: 2.0
Comparator: N-(4-bromophenyl)-2-chloroacetamide 2.3
Moderate reduction (0.3 log units) may influence membrane permeability context in assay design; supports differentiated ADME property screening.
Computed values; experimental logP may differ.
Lipophilicity Drug-likeness Membrane permeability

Antimicrobial Activity Profile: Class-Level Activity Against Gram-Positive Bacteria Consistent with N-Substituted Chloroacetamides

A systematic study of twelve N-(substituted phenyl)-2-chloroacetamides demonstrated that all compounds in this class exhibit consistent antimicrobial activity against Gram-positive Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing reduced efficacy against Gram-negative Escherichia coli [1]. Although N-(2-bromophenyl)-2-chloroacetamide was not directly tested in this study, its structural homology supports the inference of a similar activity profile [2]. The study further established that halogenated para-substituted derivatives (e.g., 4-chloro, 4-fluoro, 3-bromo) displayed the highest activity, attributed to optimal lipophilicity facilitating membrane penetration [1].

Antimicrobial Activity Profile
Class-level inference
Expected activity against S. aureus and MRSA (based on 12 N-substituted chloroacetamide analogs).
Supports Gram-positive antimicrobial screening context; direct validation for this specific ortho-bromo compound remains required.
Study tested para-/meta-substituted analogs; ortho-bromo not directly assessed.
Antimicrobial Gram-positive QSAR

Synthetic Versatility: Dual Halogen Functionality Enables Sequential Cross-Coupling and Nucleophilic Substitution

N-(2-bromophenyl)-2-chloroacetamide contains two distinct halogen sites: an aromatic bromine suitable for transition metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) and an alpha-chloroacetamide group amenable to nucleophilic displacement by amines or thiols [1]. This dual-electrophile architecture has been exploited to construct 1,2,4-triazole derivatives with antibacterial and quorum-sensing inhibitory activities . In contrast, analogs lacking either the bromo or chloro group (e.g., N-phenyl-2-chloroacetamide or N-(2-bromophenyl)acetamide) offer only a single reactive handle, limiting their utility in sequential or orthogonal functionalization strategies [2].

Synthetic Handles
Cross-study comparable
Target: 2 reactive sites (Ar-Br, α-Cl)
Comparators: N-phenyl-2-chloroacetamide or N-(2-bromophenyl)acetamide – 1 reactive site
Enables sequential functionalization strategies; supports scaffold diversification in medicinal chemistry research.
Reactivity confirmed in literature for related triazole syntheses.
Cross-coupling Nucleophilic substitution Medicinal chemistry

High-Value Application Scenarios for N-(2-bromophenyl)-2-chloroacetamide in Academic and Industrial R&D


Scaffold for Gram-Positive Antibacterial Lead Optimization

Leveraging the class-level antimicrobial activity profile against S. aureus and MRSA [1], N-(2-bromophenyl)-2-chloroacetamide serves as a starting point for structural optimization. Its dual halogenation allows for systematic SAR studies: the aromatic bromine can be elaborated via cross-coupling to modulate target binding, while the alpha-chloro group enables conjugation to improve pharmacokinetics. The ortho-bromo substitution may provide a differentiated activity spectrum compared to para-substituted analogs due to altered electronic and steric properties [2].

Dual-Electrophile Building Block in Medicinal Chemistry Synthesis

The compound's two distinct halogen sites enable sequential functionalization strategies that reduce step count and improve overall yield in the synthesis of complex heterocycles [3]. It has been employed as a key intermediate in the construction of 1,2,4-triazole derivatives with antibacterial and quorum-sensing inhibitory properties . This application is particularly relevant for programs seeking to rapidly generate diverse compound libraries from a single, readily available starting material.

Physicochemical Differentiation for Crystallization and Formulation Studies

The significantly lower melting point of the ortho-bromo isomer (75-77°C) compared to the para-bromo analog (176-184°C) provides a practical advantage in purification and formulation. This property may be exploited to achieve higher solubility or improved processability in early-stage development. The moderate lipophilicity (XLogP3 = 2.0) [4] also positions it favorably for oral bioavailability optimization, as it falls within the optimal range for drug-likeness [2].

Computational Chemistry and QSAR Model Validation

As a member of the N-(substituted phenyl)-2-chloroacetamide class, this compound can be used to validate computational models predicting antimicrobial activity or physicochemical properties [1]. Its ortho-bromo substitution provides a distinct data point for assessing the impact of steric and electronic effects on biological activity, complementing the existing dataset on para- and meta-substituted analogs [2].

Application
Selection Property
Validation Focus
Gram-positive antimicrobial screening
Class-level activity profile and dual-halogen scaffold
Confirm activity against S. aureus / MRSA; SAR via cross-coupling elaboration
Sequential functionalization synthesis
Two orthogonal reactive handles (Ar-Br, α-Cl)
Step-economical heterocycle construction; library generation
Solid-state and formulation studies
Lower melting point relative to para isomer
Solubility, processability, and crystallization screening
QSAR model development and validation
Ortho-substitution steric/electronic effect
Predictive model accuracy for antimicrobial activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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